molecular formula C20H27NO2 B1451641 3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline CAS No. 1040684-02-3

3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline

Cat. No.: B1451641
CAS No.: 1040684-02-3
M. Wt: 313.4 g/mol
InChI Key: UTYVNJWMNKUNCV-UHFFFAOYSA-N
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Description

3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline is a chemical compound with the molecular formula C20H27NO2 and a molecular weight of 313.43 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline typically involves the reaction of 3-isopropoxyaniline with 2-(4-isopropylphenoxy)ethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .

Scientific Research Applications

3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-Isopropoxy-N-[2-(4-methylphenoxy)ethyl]-aniline
  • 3-Isopropoxy-N-[2-(4-ethylphenoxy)ethyl]-aniline
  • 3-Isopropoxy-N-[2-(4-tert-butylphenoxy)ethyl]-aniline

Uniqueness

3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline is unique due to its specific structural features, such as the isopropoxy and isopropylphenoxy groups. These groups confer distinct chemical and physical properties, making the compound suitable for specific applications that similar compounds may not fulfill .

Properties

IUPAC Name

3-propan-2-yloxy-N-[2-(4-propan-2-ylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-15(2)17-8-10-19(11-9-17)22-13-12-21-18-6-5-7-20(14-18)23-16(3)4/h5-11,14-16,21H,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYVNJWMNKUNCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCNC2=CC(=CC=C2)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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